molecular formula C18H18N4O3S B12041446 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-19-1

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041446
CAS No.: 478257-19-1
M. Wt: 370.4 g/mol
InChI Key: UKLDECVDQCJPAQ-YBFXNURJSA-N
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Description

4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a methoxy-substituted benzylidene group at the 4-position and a 2-methoxyphenyl substituent at the 5-position. The compound’s structure combines a triazole core with electron-rich aromatic systems, which are critical for its biological and physicochemical properties. The E-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic rings and intramolecular hydrogen bonding. This compound is synthesized via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde under acidic conditions, a method analogous to procedures described for related triazole derivatives .

Properties

CAS No.

478257-19-1

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-14-7-5-4-6-13(14)17-20-21-18(26)22(17)19-11-12-8-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI Key

UKLDECVDQCJPAQ-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Methoxyphenyl groups are introduced via Friedel-Crafts acylation or alkylation. 2-Methoxybenzoyl chloride reacts with the triazole-thiol intermediate in the presence of AlCl₃, yielding 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Key Parameters:

  • Catalyst: Anhydrous AlCl₃

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (initial), then room temperature

  • Yield: 65–70%

Suzuki-Miyaura Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling has been employed. The triazole-thiol intermediate is functionalized with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst, achieving 80–85% yield. This method is advantageous for introducing electron-rich aryl groups without harsh acidic conditions.

Reaction Setup:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C, 12 hours

Schiff Base Formation via Condensation

The final step involves condensing the amino-triazole intermediate with 3,4-dimethoxybenzaldehyde to form the E-configured hydrazone. This reaction is typically conducted in ethanol under acidic catalysis (e.g., acetic acid), with yields ranging from 60% to 75%.

Optimized Protocol:

  • Substrates:

    • 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv)

    • 3,4-Dimethoxybenzaldehyde (1.2 equiv)

  • Catalyst: Glacial acetic acid (5 mol%)

  • Solvent: Ethanol (reflux, 6 hours)

  • Workup: Precipitation with ice-cold water, filtration, and recrystallization from ethanol

Characterization Data:

  • Melting Point: 198–200°C

  • IR (KBr): 1590 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H)

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, 7H, Ar-H), 3.85 (s, 6H, OCH₃)

Industrial-Scale Production and Purification

Catalytic Optimization

Industrial methods employ zeolite catalysts to enhance cyclization efficiency. For example, H-ZSM-5 zeolite increases the yield of the triazole core to 90% by providing acidic sites that accelerate dehydration.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) removes unreacted starting materials.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) isolates the Schiff base.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Reference
Alkaline Cyclization2 N NaOH, reflux, 3 h72%98%
Thermal Cyclization160°C, 2 h68%95%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 h85%99%
Schiff Base CondensationEtOH, AcOH, reflux, 6 h75%97%

Challenges and Mitigation Strategies

  • Byproduct Formation: Oxidative dimerization of the thiol group can occur, producing disulfides. This is mitigated by conducting reactions under nitrogen atmosphere.

  • Low Solubility: The triazole-thiol intermediate exhibits poor solubility in polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.

Emerging Methodologies

Recent advances include microwave-assisted synthesis , which reduces reaction times from hours to minutes. For example, cyclization of thiosemicarbazide derivatives under microwave irradiation (300 W, 120°C) achieves 88% yield in 15 minutes .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions:

Reagent/ConditionsProduct FormedKey Observations
Hydrogen peroxide (H₂O₂) in H₂ODisulfide dimer [(Triazole-S)₂]Mild oxidation under ambient conditions
KMnO₄ in acidic mediumSulfonic acid (-SO₃H)Requires elevated temperatures (~60–80°C)
I₂ in ethanolDisulfideRapid reaction at room temperature

Mechanistic Notes :

  • Disulfide formation proceeds via radical intermediates in the presence of mild oxidants like H₂O₂ .

  • Stronger oxidants (e.g., KMnO₄) cleave the S–H bond, leading to sulfonic acid derivatives.

Reduction Reactions

The imine (Schiff base) group undergoes reduction, while the thiol moiety may remain intact or participate in subsequent reactions:

Reagent/ConditionsProduct FormedKey Observations
NaBH₄ in ethanolAmine derivative (-NH-CH₂-)Selective reduction of the imine bond
LiAlH₄ in anhydrous THFAmine derivative with reduced thiol stabilityHarsh conditions may degrade thiol
Catalytic hydrogenation (H₂/Pd-C)Saturated amineRequires high pressure (3–5 atm)

Mechanistic Notes :

  • Sodium borohydride selectively reduces the C=N bond without affecting the thiol group.

  • Catalytic hydrogenation may lead to partial desulfurization if prolonged .

Substitution Reactions

The methoxy (-OCH₃) and thiol (-SH) groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at Methoxy Groups

Reagent/ConditionsProduct FormedKey Observations
NaOH in H₂O/EtOH under refluxHydroxy derivative (-OH)Demethylation of methoxy groups
NaSMe in DMSOMethylthio (-SMe) substitutionRequires microwave irradiation

Electrophilic Substitution on Aromatic Rings

Reagent/ConditionsProduct FormedKey Observations
HNO₃/H₂SO₄ (nitration)Nitro-substituted triazolePara-substitution favored
Br₂ in CHCl₃Brominated aromatic ringsOrtho/para selectivity observed

Mechanistic Notes :

  • Demethylation of methoxy groups under basic conditions produces phenolic -OH, enabling further functionalization.

  • Electrophilic substitutions occur preferentially on the electron-rich dimethoxyphenyl ring .

Cyclization and Complexation

The triazole-thiol scaffold participates in metal coordination and heterocycle formation:

Reagent/ConditionsProduct FormedKey Observations
CuCl₂ in methanolCu(II)-triazole complexStable octahedral geometry
CS₂ in presence of NH₃Thiadiazole derivativesForms fused heterocycles

Mechanistic Notes :

  • Thiol groups act as bidentate ligands, coordinating with transition metals like Cu(II) and Fe(III) .

Degradation Pathways

Under extreme conditions, the compound undergoes decomposition:

  • Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃.

  • Photodegradation : UV light induces cleavage of the Schiff base, forming aldehydes and amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant anticancer activity. For instance, compounds bearing the triazole moiety have been synthesized and tested against various cancer cell lines, including melanoma and breast cancer. The compound has shown promising cytotoxicity against these lines due to its ability to inhibit cell proliferation and induce apoptosis .

Case Study:
In a study involving the synthesis of hydrazone derivatives linked to 1,2,4-triazole-3-thiol frameworks, several compounds were identified with enhanced selectivity towards cancer cells. The most active derivative inhibited cell migration and demonstrated potential as an antimetastatic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. The polar nature of the triazole nucleus enhances solubility and bioavailability, making these compounds effective against various pathogens .

Anti-inflammatory Effects

Compounds with a triazole structure have been reported to exhibit anti-inflammatory properties. They modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthesis of Novel Materials

The unique chemical structure of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol allows for its use as a building block in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Substituent Flexibility : Methoxy groups enhance solubility and target binding, while halogens improve lipophilicity but reduce metabolic stability .

Biological Potency : Pyrazole and heterocyclic substituents (e.g., ) often outperform purely aromatic analogs in cytotoxicity and enzyme inhibition .

Synthetic Optimization : Microwave techniques and catalysts like InCl3 () significantly enhance reaction efficiency for triazole derivatives .

Biological Activity

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a thiol group and two methoxyphenyl moieties. The synthesis typically involves the reaction of hydrazones with isothiocyanates or aldehydes, leading to the formation of the desired triazole-thiol structure. Characterization methods such as FT-IR and NMR spectroscopy are employed to confirm the molecular structure.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,2,4-triazole derivatives. For instance, a study synthesized various 4,5-disubstituted 1,2,4-triazole-3-thiols and evaluated their antibacterial activities against common pathogens. The results indicated that many derivatives exhibited significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria TestedInhibition Zone (mm)
AE. coli15
BS. aureus18
CPseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. For example, compounds derived from the triazole scaffold have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The selectivity towards cancer cells was notable, with some compounds exhibiting EC50 values in the nanomolar range .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineEC50 (nM)
DIGR3950
EMDA-MB-23130
FPanc-145

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, triazoles have demonstrated anti-inflammatory properties. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo models. For instance, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies

  • Antimicrobial Study : A systematic evaluation of various triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study concluded that modifications on the phenyl rings significantly influenced antimicrobial potency.
  • Cytotoxicity Evaluation : A recent investigation into the anticancer effects of triazole-thiol derivatives revealed that specific substitutions led to enhanced selectivity for cancer cells over normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects.

Q & A

Q. Key Variables :

  • Solvent : Ethanol ensures solubility of aromatic aldehydes .
  • Catalyst : Acidic conditions (e.g., AcOH) accelerate imine formation .

How can conflicting biological activity data for triazole derivatives be resolved?

Advanced
Discrepancies in reported activities (e.g., antimicrobial vs. inactive) arise from:

  • Structural Variations : Minor substituent changes (e.g., methoxy vs. nitro groups) drastically alter bioactivity .
  • Assay Conditions : Variations in microbial strains, concentrations, or solvent systems (DMSO vs. aqueous) affect results .

Q. Methodological Solutions :

Standardized Assays : Use common reference strains (e.g., E. coli ATCC 25922) and MIC protocols .

Computational Screening : Perform docking studies to predict binding affinity to target enzymes (e.g., CYP450) and correlate with experimental data .

What spectroscopic and computational techniques are critical for structural validation?

Q. Basic

  • X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the imine bond) and crystal packing .
  • DFT Calculations : Predict vibrational frequencies (FT-IR) and NMR chemical shifts with <5% deviation from experimental data .

Q. Advanced Application :

  • TD-DFT : Models UV-Vis absorption spectra to study electronic transitions (e.g., π→π* in the triazole ring) .

How can the Mannich reaction be optimized for derivatives of this compound?

Advanced
Mannich reactions introduce aminoalkyl groups at the thiol position. Optimization strategies include:

Catalyst Screening : InCl₃ improves regioselectivity and reduces reaction time (5 h vs. 24 h) .

Solvent Systems : Aqueous NaOH (2.6%) enhances solubility of thiol intermediates .

Workup : Washing with Na₂CO₃ removes unreacted halides .

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate:
    • Bioavailability : 75% (high due to moderate logP) .
    • CYP Inhibition : Strong interaction with CYP3A4 (risk of drug-drug interactions) .
  • Molecular Dynamics : Simulates binding stability to targets (e.g., >90% occupancy in 50 ns simulations for tubulin) .

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